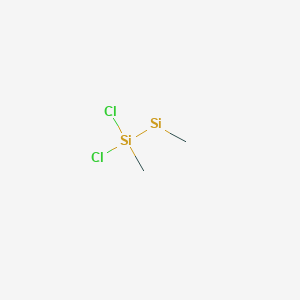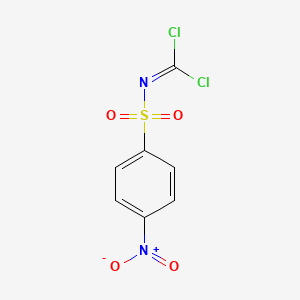
Formic acid;4-iodobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;4-iodobutan-1-ol: is a compound that combines formic acid, the simplest carboxylic acid, with 4-iodobutan-1-ol, an organic compound containing an iodine atom and a hydroxyl group. Formic acid is known for its presence in ant venom and its use in various industrial applications, while 4-iodobutan-1-ol is used in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Iodobutan-1-ol:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Formic Acid:
Oxidation: Formic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to methanol.
Decomposition: Formic acid decomposes to carbon monoxide and water under certain conditions.
-
4-Iodobutan-1-ol:
Common Reagents and Conditions:
Formic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
4-Iodobutan-1-ol: Common reagents include sodium iodide for substitution reactions and oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.
Major Products:
Formic Acid: Major products include carbon dioxide, water, and methanol.
4-Iodobutan-1-ol: Major products include 4-butanol, 4-iodobutanal, and 4-iodobutanoic acid.
Scientific Research Applications
Chemistry:
Formic Acid: Used as a reducing agent in organic synthesis and as a source of hydrogen in fuel cells.
4-Iodobutan-1-ol: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology:
Formic Acid: Studied for its role in metabolic pathways and its effects on cellular processes.
4-Iodobutan-1-ol: Investigated for its potential use in drug development and as a biochemical probe.
Medicine:
Formic Acid: Used in the treatment of warts and as a preservative in vaccines.
4-Iodobutan-1-ol: Explored for its potential therapeutic applications in various diseases.
Industry:
Mechanism of Action
Formic Acid:
Mechanism: Formic acid acts as a strong acid, donating protons and participating in various chemical reactions.
Molecular Targets: Targets include enzymes involved in metabolic pathways and cellular components affected by changes in pH.
4-Iodobutan-1-ol:
Comparison with Similar Compounds
Properties
CAS No. |
85382-32-7 |
|---|---|
Molecular Formula |
C5H11IO3 |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
formic acid;4-iodobutan-1-ol |
InChI |
InChI=1S/C4H9IO.CH2O2/c5-3-1-2-4-6;2-1-3/h6H,1-4H2;1H,(H,2,3) |
InChI Key |
BMUZNFVVHQUPGI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCI)CO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
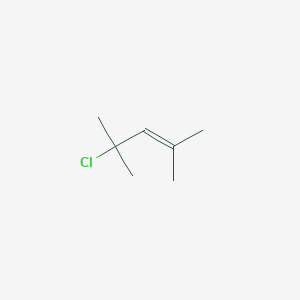
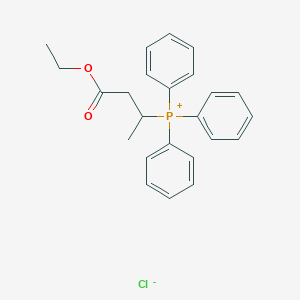
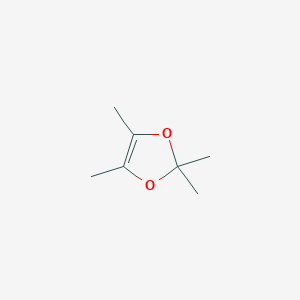
![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)
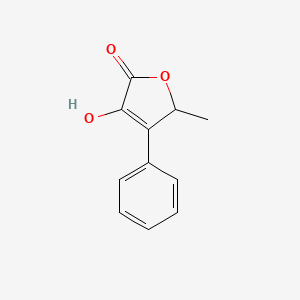
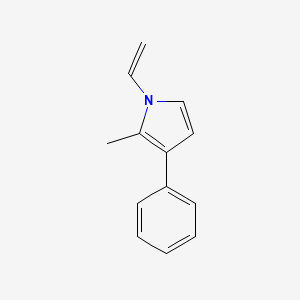
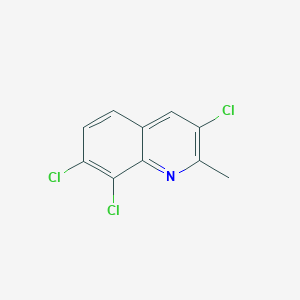
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)
